molecular formula C15H19N3O B7884855 CID 56760850

CID 56760850

Cat. No. B7884855
M. Wt: 257.33 g/mol
InChI Key: FFGXHFFOWHNDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 56760850 is a useful research compound. Its molecular formula is C15H19N3O and its molecular weight is 257.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 56760850 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 56760850 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 56760850 involves the conversion of 2,4-dichloro-5-nitropyrimidine to 2,4-dichloro-5-aminopyrimidine, followed by the reaction with 2-(2,4-dioxothiazolidin-5-ylidene)acetic acid to form the final product.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-(2,4-dioxothiazolidin-5-ylidene)acetic acid

Reaction
Step 1: Reduction of 2,4-dichloro-5-nitropyrimidine to 2,4-dichloro-5-aminopyrimidine using a reducing agent such as tin(II) chloride or iron powder., Step 2: Reaction of 2,4-dichloro-5-aminopyrimidine with 2-(2,4-dioxothiazolidin-5-ylidene)acetic acid in the presence of a base such as triethylamine or sodium hydroxide to form CID 56760850.

properties

IUPAC Name

5-ethyl-2-(4-ethylanilino)-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-4-11-6-8-12(9-7-11)17-15-16-10(3)13(5-2)14(19)18-15/h6-9H,4-5H2,1-3H3,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGXHFFOWHNDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=O)C(=C(N2)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC2=NC(=O)C(=C(N2)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 56760850

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